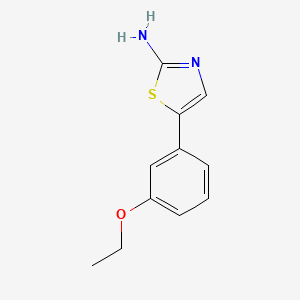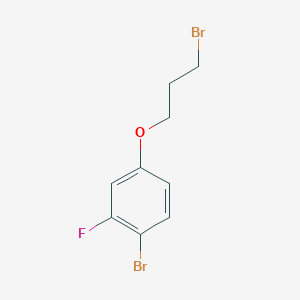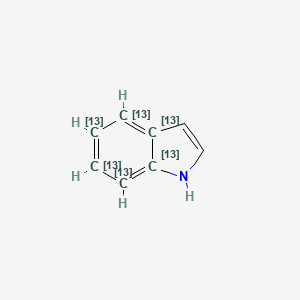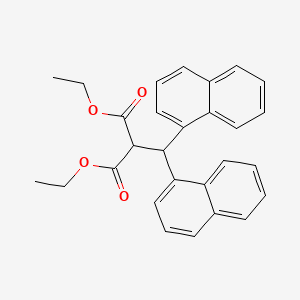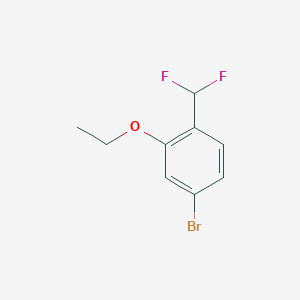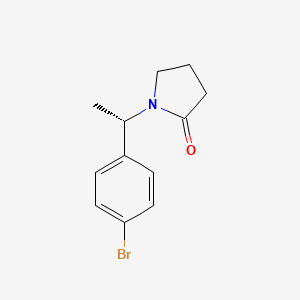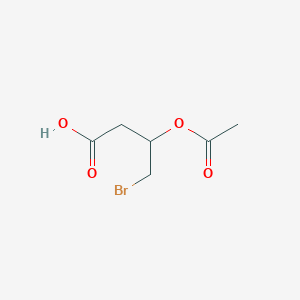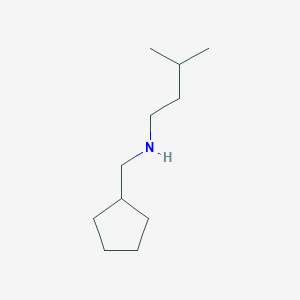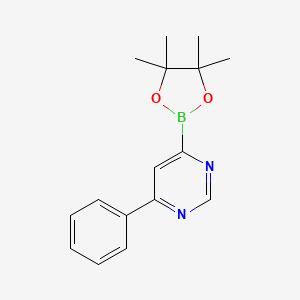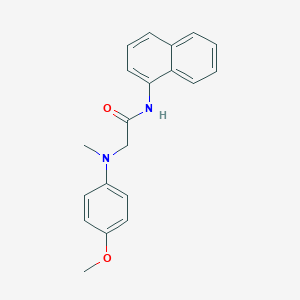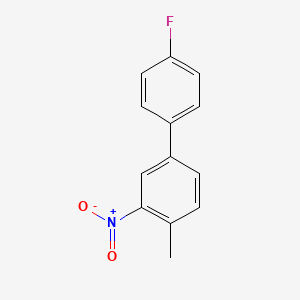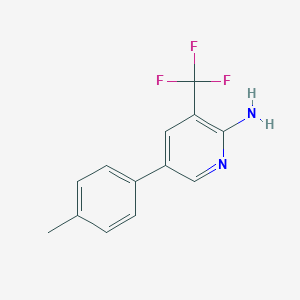
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a trifluoromethyl group at the third position and a p-tolyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and p-tolyl groups, can affect its behavior in electronic devices, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
5-(p-tolyl)pyridin-2-amine: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.
3-(Trifluoromethyl)pyridin-2-amine: Lacks the p-tolyl group, which can influence its binding affinity and specificity in biological applications.
Uniqueness
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in various applications, such as increased binding affinity in medicinal chemistry and improved electronic properties in materials science.
Properties
Molecular Formula |
C13H11F3N2 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2/c1-8-2-4-9(5-3-8)10-6-11(13(14,15)16)12(17)18-7-10/h2-7H,1H3,(H2,17,18) |
InChI Key |
BCBGAMJJFLZXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


